molecular formula C16H13F2NO4 B13436286 4-[[[2-(2,4-Difluorophenoxy)acetyl]amino]methyl]benzoic Acid

4-[[[2-(2,4-Difluorophenoxy)acetyl]amino]methyl]benzoic Acid

Cat. No.: B13436286
M. Wt: 321.27 g/mol
InChI Key: HMBCEHIUCYFRIO-UHFFFAOYSA-N
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Description

4-[[[2-(2,4-Difluorophenoxy)acetyl]amino]methyl]benzoic Acid is a fluorinated benzoic acid derivative characterized by a 2,4-difluorophenoxy group linked via an acetylated aminomethyl bridge to the benzoic acid core. This structure combines aromatic fluorine substituents, an amide bond, and a carboxylic acid moiety, making it a candidate for diverse applications in medicinal chemistry and agrochemical research.

Properties

Molecular Formula

C16H13F2NO4

Molecular Weight

321.27 g/mol

IUPAC Name

4-[[[2-(2,4-difluorophenoxy)acetyl]amino]methyl]benzoic acid

InChI

InChI=1S/C16H13F2NO4/c17-12-5-6-14(13(18)7-12)23-9-15(20)19-8-10-1-3-11(4-2-10)16(21)22/h1-7H,8-9H2,(H,19,20)(H,21,22)

InChI Key

HMBCEHIUCYFRIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)COC2=C(C=C(C=C2)F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

The synthesis of 4-aminomethylbenzoic acid generally follows a three-step process:

This process is well-documented in patents CN102791677B and WO2011087211A2, which provide detailed reaction conditions and catalysts used.

Stepwise Preparation Details

Step Reaction Reagents and Conditions Yield / Purity Notes
1 Esterification 4-formylbenzoic acid + methanol, reflux at 80–90 °C for 3 hours High conversion confirmed by NMR Produces methyl 4-formylbenzoate
2 Oximation Methyl 4-formylbenzoate + hydroxylamine hydrochloride in aqueous solution, stirred 2 hours at 25–35 °C 99.0% purity methyl 4-oximino methyl benzoate Reaction monitored by disappearance of aldehyde
3 Catalytic hydrogenation Pd/C (5–10% Pd by weight), NaOH (varied equivalents), hydrogen pressure ~10 kg/cm², room temp, stirring 3–4 hours 93.5–99.9% purity 4-aminomethylbenzoic acid, yield ~62.9–93.5% Stirring speed critical (≥1200 rpm) for conversion

Catalytic Reduction Specifics

  • Catalysts: Palladium on carbon (Pd/C) with Pd loading between 1–15% by weight is preferred; nickel or other noble metals (platinum, rhodium, iridium) can also be used.
  • Reaction conditions: Hydrogen pressure at about 10 kg/cm², room temperature or slightly elevated (up to 45 °C), stirring speeds between 1200–1700 rpm to ensure efficient conversion.
  • Base: Sodium hydroxide is used to maintain alkaline conditions; the amount significantly affects yield and purity. Optimal NaOH is 0.2 to 1.0 times the weight of methyl 4-oximino methyl benzoate, preferably 0.5 to 1.0 times.

Representative Data from Patent CN102791677B

Experiment NaOH (g) Reaction Time (h) Yield (%) Purity (%) Melting Point (°C)
Embodiment 1 168.5 (5% wt) 3 93.5 99.9 351.3–352.5
Embodiment 2 32 4 62.9 99.9 (HCl salt) 282–285
Embodiment 3 55.4 3.5 Not specified High purity Not specified
Embodiment 6–8 33.7–48.5 Not specified Varied Not specified Not specified

Preparation of 4-[[[2-(2,4-Difluorophenoxy)acetyl]amino]methyl]benzoic Acid

Acylation Reaction

After obtaining high-purity 4-aminomethylbenzoic acid, the next step is acylation with 2-(2,4-difluorophenoxy)acetyl chloride or an equivalent activated acylating agent.

  • Typical conditions : The amine is dissolved in a suitable solvent such as dichloromethane or tetrahydrofuran, cooled to 0–5 °C.
  • Base addition : A base like triethylamine or pyridine is added to neutralize the hydrochloric acid formed.
  • Acylating reagent : 2-(2,4-difluorophenoxy)acetyl chloride is added dropwise under stirring.
  • Reaction time : 1–3 hours at low temperature, then allowed to warm to room temperature.
  • Workup : The reaction mixture is washed with water, acid, and base to remove impurities, followed by drying and purification (e.g., recrystallization or chromatography).

Purification and Characterization

  • The product is typically purified by recrystallization from solvents such as ethanol or ethyl acetate.
  • Characterization includes melting point determination, NMR spectroscopy, and HPLC purity analysis to confirm structure and purity.

Summary Table of Preparation Methods

Step Compound Reagents/Conditions Catalyst/Base Yield (%) Purity (%) Notes
1 Methyl 4-formylbenzoate 4-formylbenzoic acid + MeOH, reflux 3 h None High Confirmed by NMR Esterification
2 Methyl 4-oximino methyl benzoate Hydroxylamine hydrochloride, 25–35 °C, 2 h NaOH (variable) 99.5 99.0 Oximation
3 4-Aminomethylbenzoic acid Pd/C (5–10%), H2 10 kg/cm², room temp, 3–4 h NaOH (0.5–1.0 equiv) 62.9–93.5 99.9 Catalytic hydrogenation
4 Target compound 4-Aminomethylbenzoic acid + 2-(2,4-difluorophenoxy)acetyl chloride, 0–25 °C Triethylamine or pyridine Not specified High purity Acylation

Chemical Reactions Analysis

Types of Reactions

4-[[[2-(2,4-Difluorophenoxy)acetyl]amino]methyl]benzoic Acid can undergo various chemical reactions, including:

    Nucleophilic Acyl Substitution: This reaction involves the substitution of the acyl group with a nucleophile, often resulting in the formation of esters or amides.

    Electrophilic Aromatic Substitution: The aromatic ring in the compound can undergo substitution reactions with electrophiles, leading to the formation of substituted aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Acyl Substitution: Common reagents include alcohols and amines, with conditions often involving acidic or basic catalysts.

    Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under conditions that generate the electrophile in situ.

Major Products

    Esters and Amides: Formed from nucleophilic acyl substitution reactions.

    Substituted Aromatic Compounds: Resulting from electrophilic aromatic substitution reactions.

Scientific Research Applications

4-[[[2-(2,4-Difluorophenoxy)acetyl]amino]methyl]benzoic Acid is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Medicine: Research into its potential as a pharmaceutical intermediate.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for 4-[[[2-(2,4-Difluorophenoxy)acetyl]amino]methyl]benzoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Halogen Substitution : Fluorine (electron-withdrawing) vs. chlorine (bulkier, lipophilic) affects electronic properties and binding. Fluorinated analogs exhibit enhanced metabolic stability compared to chlorinated derivatives .

Substituent Effects on Physicochemical Properties

  • Solubility : Carboxylic acid groups (e.g., target compound) improve aqueous solubility compared to ester derivatives like Methyl 4-[2-(4-phenylpiperazin-1-yl)acetamido]benzoate () .
  • Hydrogen Bonding: The acetamido group in the target compound facilitates intermolecular hydrogen bonding, as seen in crystal structures of related compounds (e.g., reports C–H⋯O interactions in chlorophenoxy derivatives) .
  • Thermal Stability: Fluorinated phenoxy groups increase thermal stability, as demonstrated by the synthesis of stable acylphenols via AlCl3-mediated Fries rearrangement () .

Biological Activity

4-[[[2-(2,4-Difluorophenoxy)acetyl]amino]methyl]benzoic acid, commonly referred to as DFBA, is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of DFBA, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

DFBA is characterized by the following chemical structure:

  • Molecular Formula : C16H15F2N1O3
  • Molecular Weight : 305.29 g/mol

The compound features a benzoic acid core substituted with a difluorophenoxy group and an acetylamino side chain, which may contribute to its biological activities.

DFBA exhibits several biological activities that are primarily attributed to its interaction with specific molecular targets.

  • EP4 Receptor Antagonism : Research indicates that DFBA acts as a selective antagonist of the EP4 receptor, which plays a crucial role in inflammatory processes. This antagonism may lead to reduced inflammation and pain relief in conditions such as osteoarthritis and rheumatoid arthritis .
  • Cytokine Modulation : DFBA has been shown to modulate cytokine-induced cartilage calcification in experimental models. This suggests a potential role in treating cartilage diseases by inhibiting pathological calcification processes .

Biological Activity Studies

Recent studies have highlighted the biological efficacy of DFBA through various experimental models.

Anti-inflammatory Effects

In vivo studies demonstrated that DFBA significantly reduces paw swelling in adjuvant-induced arthritis models when used in combination with other anti-inflammatory agents. This effect is likely mediated through EP4 receptor antagonism, which downregulates inflammatory cytokine production .

Cytotoxicity and Antiproliferative Activity

DFBA has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary findings suggest that it exhibits selective cytotoxicity, making it a candidate for further development as an anticancer agent. Notably, it was found to induce apoptosis in certain cancer cells without affecting normal fibroblast cells .

Case Studies

Several case studies have explored the therapeutic potential of DFBA:

  • Adjuvant-Induced Arthritis Model : In this study, DFBA was administered to rats with induced arthritis. Results showed a significant reduction in joint inflammation and pain scores compared to control groups, indicating its potential as an anti-arthritic agent .
  • Cancer Cell Line Studies : DFBA was tested against Hep-G2 (liver cancer) and A2058 (melanoma) cell lines. The compound demonstrated a dose-dependent inhibition of cell proliferation, suggesting that it could serve as a lead compound for developing new cancer therapies .

Summary of Findings

Activity Model/Study Outcome
Anti-inflammatoryAdjuvant-induced arthritis modelReduced inflammation and pain
CytotoxicityCancer cell lines (Hep-G2, A2058)Dose-dependent inhibition of growth
Cytokine modulationCartilage calcification modelInhibition of pathological calcification

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-[[[2-(2,4-difluorophenoxy)acetyl]amino]methyl]benzoic Acid, and how are intermediates purified?

  • The synthesis typically involves sequential reactions: (i) coupling 2-(2,4-difluorophenoxy)acetic acid with a benzylamine derivative, (ii) hydrolysis of protective groups (e.g., tert-butyl esters), and (iii) purification via recrystallization or column chromatography. For fluorinated analogs like 2-fluoro-4-(hydroxymethyl)benzoic acid, fluorination steps may require anhydrous conditions to prevent side reactions . Sodium hydroxide or LiAlH₄ are common reagents for hydrolysis/reduction .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) resolves fluorine substituents and amide linkages. High-resolution mass spectrometry (HRMS) validates molecular weight, while elemental analysis confirms purity (>95%). For analogs like 4-fluoro-2-(3-methylphenyl)benzoic acid, differential scanning calorimetry (DSC) can assess crystallinity and thermal stability .

Q. How does the fluorine substitution pattern influence the compound's physicochemical properties?

  • Fluorine atoms enhance lipophilicity and metabolic stability. In 2-fluoro-4-(hydroxymethyl)benzoic acid, the electron-withdrawing effect of fluorine increases acidity (pKa ~2.5–3.0), impacting solubility and reactivity in aqueous buffers . Computational modeling (e.g., DFT) predicts electronic effects of 2,4-difluorophenoxy groups on hydrogen bonding .

Advanced Research Questions

Q. What experimental strategies mitigate low yields in the coupling of 2,4-difluorophenoxyacetyl chloride with aminomethylbenzoic acid derivatives?

  • Steric hindrance from the difluorophenoxy group reduces nucleophilicity. Strategies include:

  • Using coupling agents like HATU or EDCI to activate the carboxylic acid.
  • Optimizing reaction temperature (e.g., 0–5°C for slow kinetics) to minimize byproducts.
  • Pre-forming the acyl chloride in situ under anhydrous conditions .
    • For related compounds, microwave-assisted synthesis improves reaction efficiency by 20–30% .

Q. How do structural modifications (e.g., methyl vs. methoxy groups) alter biological activity in analogs of this compound?

  • Substituents on the benzoic acid ring modulate target binding. For example:

  • Methoxy groups in 2-[[2-(4-methoxyphenoxy)acetyl]amino]benzoic acid increase solubility but reduce membrane permeability .
  • Methyl groups (as in 4-fluoro-2-(3-methylphenyl)benzoic acid) enhance hydrophobic interactions with enzyme active sites .
    • SAR studies should pair in vitro assays (e.g., enzyme inhibition) with logP measurements to balance potency and bioavailability .

Q. How can researchers resolve discrepancies in reported biological activity data across similar fluorinated benzoic acid derivatives?

  • Contradictions often arise from assay conditions (e.g., buffer pH, cell lines). Systematic approaches include:

  • Re-evaluating compounds under standardized protocols (e.g., fixed IC50 determination methods).
  • Validating target engagement via SPR (surface plasmon resonance) or crystallography.
  • Comparing fluorine’s electrostatic potential maps (e.g., in 4-[(2-phenylethyl)amino]benzoic acid) to identify steric clashes .

Q. What computational tools are recommended for predicting the binding affinity of this compound to protein targets?

  • Molecular docking (AutoDock Vina, Schrödinger) paired with MD simulations (GROMACS) models interactions with targets like COX-2 or kinases. For fluorinated systems, parameterization of fluorine’s van der Waals radius (1.47 Å) and partial charges is critical . QSAR models trained on fluorinated benzoic acid libraries improve predictability .

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